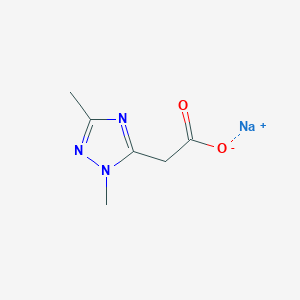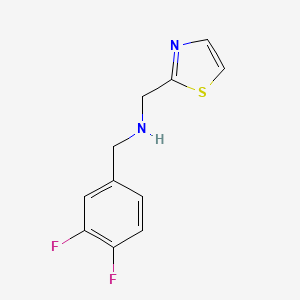
N-(3,4-Difluorobenzyl)-1-(thiazol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-aminomethylthiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the difluorophenyl group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate biological pathways and result in the compound’s observed activities.
Comparison with Similar Compounds
Similar Compounds
- [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
- [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
- [(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine
Uniqueness
[(3,4-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine stands out due to its unique combination of a difluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and binding affinity compared to other similar compounds.
Properties
Molecular Formula |
C11H10F2N2S |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(1,3-thiazol-2-ylmethyl)methanamine |
InChI |
InChI=1S/C11H10F2N2S/c12-9-2-1-8(5-10(9)13)6-14-7-11-15-3-4-16-11/h1-5,14H,6-7H2 |
InChI Key |
VKBVWBNFVHSTNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCC2=NC=CS2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




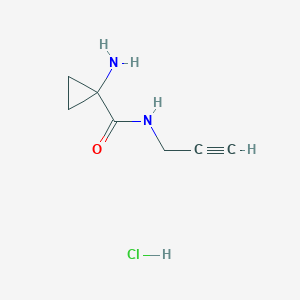



![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)


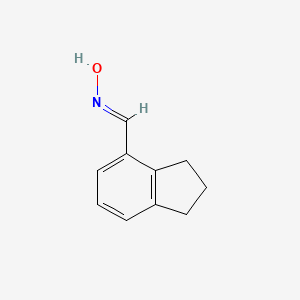
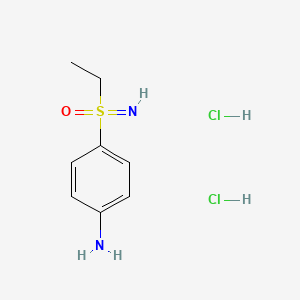
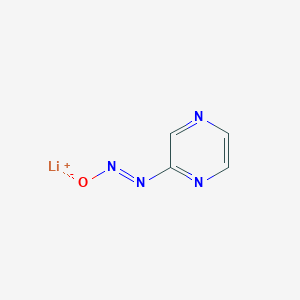
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)
